molecular formula C7H9ClFN3 B13909519 1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride

1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride

Cat. No.: B13909519
M. Wt: 189.62 g/mol
InChI Key: JRBNKFJOHPICJP-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a fluoropyrimidine moiety attached to a cyclopropane ring, which is further linked to an amine group. This compound is often used in research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride typically involves multiple steps:

    Synthetic Routes: The preparation begins with the fluorination of pyrimidine, followed by the formation of the cyclopropane ring

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity. Common reagents include fluorinating agents, cyclopropanating agents, and amine sources.

    Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.

    Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds:

    Similar Compounds: These include other fluoropyrimidine derivatives and cyclopropane-containing amines.

    Uniqueness: The unique combination of the fluoropyrimidine and cyclopropane moieties gives this compound distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H8FN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H

InChI Key

JRBNKFJOHPICJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)F)N.Cl

Origin of Product

United States

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